[(4-tert-Butylphenyl)methyl](prop-2-en-1-yl)amine hydrochloride
Description
(4-tert-Butylphenyl)methylamine hydrochloride is a secondary amine hydrochloride featuring a bulky 4-tert-butylphenylmethyl group and a prop-2-en-1-yl (allyl) substituent. The tert-butyl group confers significant steric bulk and lipophilicity, which may enhance metabolic stability and influence receptor-binding properties compared to simpler aromatic substituents.
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-5-10-15-11-12-6-8-13(9-7-12)14(2,3)4;/h5-9,15H,1,10-11H2,2-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIASKCEJMUKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNCC=C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylphenyl)methylamine hydrochloride typically involves the reaction of 4-tert-butylbenzyl chloride with allylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may utilize continuous flow microreactor systems to enhance efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(4-tert-Butylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
(4-tert-Butylphenyl)methylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-tert-Butylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. It can modulate neurotransmitter release by binding to receptors or enzymes involved in neurotransmission . This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Research Methodology and Tools
- Structural Refinement : SHELXL () and WinGX () were used for crystallographic analysis of analogs, ensuring accurate bond-length and angle determinations.
- Purity Verification : LC-MS and HPLC () confirm >95% purity for commercial analogs, suggesting reliable synthetic protocols for the target compound.
Biological Activity
(4-tert-Butylphenyl)methylamine hydrochloride, also known by its CAS number 2031259-12-6, is a chemical compound that has garnered interest in various fields of research, particularly in biology and medicine. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound has a molecular formula of C14H21N·HCl and a molecular weight of approximately 203.32 g/mol. Its structure allows it to participate in various chemical reactions, making it a versatile compound for research applications.
The biological activity of (4-tert-Butylphenyl)methylamine hydrochloride primarily involves its interactions with specific enzymes and receptors. It can act as an inhibitor or activator , modulating the activity of these targets. The precise pathways depend on the context of use, which includes potential therapeutic applications in drug development.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Interaction : It has been studied for its ability to interact with various enzymes, potentially influencing metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors, affecting physiological responses and signaling pathways.
- Pharmacological Effects : Ongoing studies are exploring its potential as a therapeutic agent for various diseases, including its role in drug-induced phospholipidosis .
Case Study 1: Enzyme Inhibition
A study investigated the inhibition of lysosomal phospholipase A2 (LPLA2) by (4-tert-Butylphenyl)methylamine hydrochloride. The results indicated that the compound could significantly reduce LPLA2 activity, suggesting potential applications in treating conditions associated with phospholipid accumulation .
Case Study 2: Cellular Impact
In vitro assays demonstrated that treatment with the compound led to changes in cellular lipid profiles, indicating its role in modulating lipid metabolism. This effect was assessed using MDCK cells treated with varying concentrations of the compound alongside phospholipidosis detection reagents .
Research Findings
A summary of key research findings related to the biological activity of (4-tert-Butylphenyl)methylamine hydrochloride is presented in the table below.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
